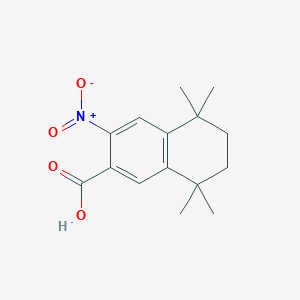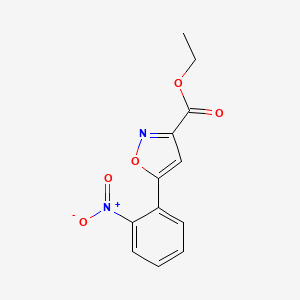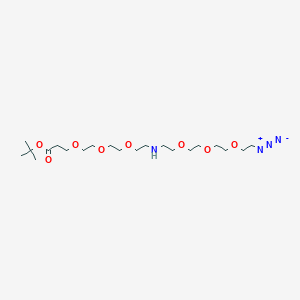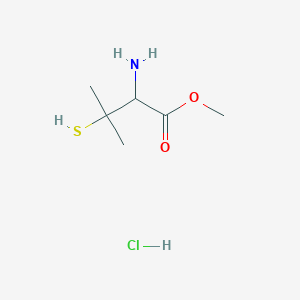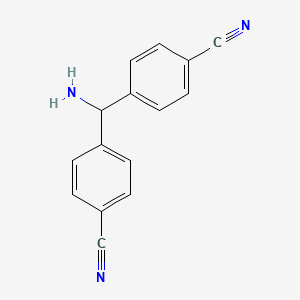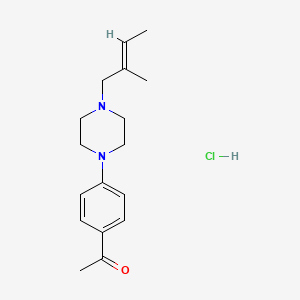
(E)-1-(4-(4-(2-Methylbut-2-en-1-yl)piperazin-1-yl)phenyl)ethanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Membrane Traffic Inhibitor, A5 is a cell-permeable piperazinyl compound that specifically blocks clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes in budding yeast. It exhibits minimal effects on other trafficking pathways involving the trans-Golgi network and endosomes . This compound is particularly significant in the study of cellular transport mechanisms and has been used extensively in research to understand the dynamics of intracellular trafficking.
Méthodes De Préparation
The synthesis of Membrane Traffic Inhibitor, A5 involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-(4-(E-2-Methyl-2-butenyl)piperazinyl)phenyl)ethanone.
Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production:
Analyse Des Réactions Chimiques
Membrane Traffic Inhibitor, A5 undergoes several types of chemical reactions:
Reduction: Reduction reactions can also occur, particularly involving the piperazinyl group.
Substitution: Substitution reactions are possible, especially at the phenyl ring.
Common Reagents and Conditions: Common reagents include hydrochloric acid for the formation of the hydrochloride salt. .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Membrane Traffic Inhibitor, A5 has a wide range of scientific research applications:
Chemistry: It is used to study the dynamics of intracellular trafficking and the role of clathrin adaptor complexes.
Biology: The compound is employed in cellular biology to investigate the mechanisms of membrane traffic and the effects of inhibiting specific pathways.
Medicine: Research involving Membrane Traffic Inhibitor, A5 contributes to understanding diseases related to cellular transport mechanisms and potential therapeutic targets.
Industry: While its industrial applications are limited, the compound is valuable in research and development settings for studying cellular processes
Mécanisme D'action
Membrane Traffic Inhibitor, A5 exerts its effects by specifically blocking the clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes. This inhibition occurs at a stage after the recruitment of AP-1 to the membrane, as evidenced by enhanced AP-1 perinuclear localization upon treatment with the compound. The molecular targets involved include the clathrin adaptor complex AP-1 and associated proteins .
Comparaison Avec Des Composés Similaires
Membrane Traffic Inhibitor, A5 can be compared with other similar compounds:
Apilimod: Another compound that affects intracellular trafficking but through different mechanisms.
3-AP: A compound with similar applications but distinct chemical properties.
MRT68921 dihydrochloride: Inhibits different pathways but also used in studying cellular transport.
ML-SA1: Another inhibitor with unique properties and applications
Membrane Traffic Inhibitor, A5 stands out due to its specific action on the clathrin adaptor complex AP-1-dependent traffic, making it a valuable tool in research focused on intracellular transport mechanisms.
Propriétés
Formule moléculaire |
C17H25ClN2O |
|---|---|
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
1-[4-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-4-14(2)13-18-9-11-19(12-10-18)17-7-5-16(6-8-17)15(3)20;/h4-8H,9-13H2,1-3H3;1H/b14-4+; |
Clé InChI |
JXMXRDRWDJFHHU-BIZGWHPPSA-N |
SMILES isomérique |
C/C=C(\C)/CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl |
SMILES canonique |
CC=C(C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


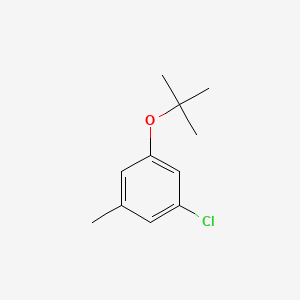


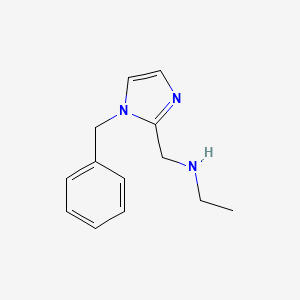
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
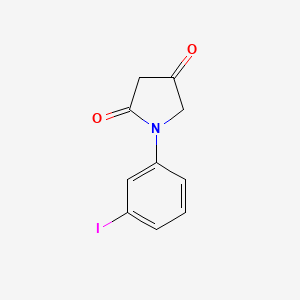
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
